molecular formula C11H11BrN2O4S2 B6430569 1-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione CAS No. 1903781-53-2

1-{1-[(5-bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione

Cat. No. B6430569
CAS RN: 1903781-53-2
M. Wt: 379.3 g/mol
InChI Key: QCJFDLYTRNSPJF-UHFFFAOYSA-N
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Description

1-(1-[(5-Bromothiophen-2-yl)sulfonyl]azetidin-3-yl)pyrrolidine-2,5-dione, abbreviated as BTSAP, is an organic compound with a wide range of potential applications in scientific research. BTSAP is a small molecule that has been used in various biochemical and physiological studies due to its ability to interact with a variety of biological targets. This molecule is of interest due to its ability to interact with both small molecules and proteins, and its potential for use in drug design.

Scientific Research Applications

BTSAP has a wide range of potential applications in scientific research. This molecule has been used in a variety of studies due to its ability to interact with a variety of biological targets. BTSAP has been used in studies of enzyme inhibition, protein-protein interactions, and drug design. BTSAP has also been used to study the structure and function of proteins, as well as to develop new drugs.

Mechanism of Action

BTSAP is a small molecule that is able to interact with a variety of biological targets. This molecule is able to interact with both small molecules and proteins, and its potential for use in drug design. BTSAP is able to interact with proteins by forming covalent bonds with functional groups on the protein’s surface. This interaction results in the inhibition of the protein’s activity, which can be used to study the structure and function of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTSAP are still being studied. However, studies have shown that BTSAP is able to interact with a variety of biological targets, including enzymes, proteins, and other small molecules. BTSAP has been shown to inhibit the activity of enzymes, which can lead to a variety of physiological effects. BTSAP has also been shown to interact with proteins, which can lead to changes in the structure and function of the protein.

Advantages and Limitations for Lab Experiments

BTSAP is a small molecule that has a wide range of potential applications in scientific research. One of the main advantages of using BTSAP in laboratory experiments is its ability to interact with a variety of biological targets. This makes BTSAP a useful tool for studying the structure and function of proteins, as well as for developing new drugs. However, BTSAP is not without its limitations. BTSAP is a small molecule, which means that it is not able to interact with large proteins or other large molecules. Additionally, BTSAP is not able to penetrate cell membranes, which limits its use in in vivo experiments.

Future Directions

The potential applications of BTSAP are still being explored. One potential future direction is the development of new drugs that utilize BTSAP’s ability to interact with proteins. Additionally, BTSAP could be used to study the structure and function of proteins, as well as to develop new drugs. BTSAP could also be used in drug delivery systems, as well as in the development of new diagnostic tools. Finally, BTSAP could be used to develop new therapies for a variety of diseases, such as cancer and neurological disorders.

Synthesis Methods

BTSAP is a small molecule that can be synthesized through a variety of methods. One of the most common methods is a two-step synthesis involving the reaction of 5-bromothiophen-2-ylsulfonyl chloride with 1-azetidin-3-ylpyrrolidine-2,5-dione. The first step involves the reaction of 5-bromothiophen-2-ylsulfonyl chloride with 1-azetidin-3-ylpyrrolidine-2,5-dione in anhydrous dimethylformamide (DMF) at room temperature. This reaction yields an intermediate compound, 5-bromothiophen-2-ylsulfonylazetidin-3-ylpyrrolidine-2,5-dione, which is then converted to BTSAP in the second step by the addition of a base, such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

1-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O4S2/c12-8-1-4-11(19-8)20(17,18)13-5-7(6-13)14-9(15)2-3-10(14)16/h1,4,7H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJFDLYTRNSPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[(5-Bromothiophen-2-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione

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